molecular formula C16H16N4O2S2 B2383660 (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1219903-37-3

(2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2383660
CAS No.: 1219903-37-3
M. Wt: 360.45
InChI Key: MUSVFQAXMKBBGG-UHFFFAOYSA-N
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Description

(2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex architecture comprising three distinct heterocyclic systems—a 2-methylthiazole, a 1,3,4-oxadiazole, and a thiophene—integrated through a piperidine methanone scaffold. The strategic incorporation of multiple nitrogen, oxygen, and sulfur atoms within its structure creates unique electronic properties and hydrogen bonding capabilities that influence its molecular recognition properties and bioavailability. While specific biological data for this exact compound requires further investigation, its structural features are characteristic of compounds investigated as neurokinin receptor antagonists, particularly NK-3 receptors which represent important targets for central nervous system disorders . The 1,3,4-oxadiazole moiety is known to contribute to metabolic stability and membrane permeability, while the thiazole and thiophene rings provide versatile points for structural modification and optimization. Researchers can utilize this compound as a chemical standard in analytical method development, as a building block for the synthesis of more complex molecules, or as a core scaffold for investigating structure-activity relationships in medicinal chemistry programs. The compound is provided with comprehensive analytical characterization to ensure research reproducibility. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-10-17-12(9-24-10)16(21)20-6-2-4-11(8-20)14-18-19-15(22-14)13-5-3-7-23-13/h3,5,7,9,11H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSVFQAXMKBBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Synthesis of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is often prepared by cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the Mannich reaction involving formaldehyde, secondary amines, and ketones.

    Final Coupling: The final step involves coupling the thiazole, oxadiazole, and piperidine intermediates through nucleophilic substitution or condensation reactions, often facilitated by catalysts or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger volumes of reactants.

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

Reaction TypeReagents/ConditionsYieldSource
Oxadiazole Formation Carboxylic acid + hydrazine, POCl₃, reflux60–75%
Thiazole Coupling HCTU, DIPEA, DCM/DMF, rt45–65%
Piperidine Functionalization EDCI, HOBt, CH₂Cl₂, argon atmosphere50–70%
  • Oxadiazole Ring Synthesis : The 1,3,4-oxadiazole core is formed via cyclization of a thiohydrazide intermediate with a carboxylic acid derivative under acidic conditions (e.g., POCl₃) .

  • Methanone Linkage : The thiazole and piperidine moieties are connected via a coupling reaction using HCTU (hexafluorophosphate benzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) .

Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in:

  • Nucleophilic Substitution : Reacts with electrophiles at the C-5 position (adjacent to the thiophene group).

  • Reductive Cleavage : LiAlH₄ reduces the oxadiazole to a diamide derivative .

Thiazole Ring

The 2-methylthiazole group undergoes:

  • Halogenation : Bromination at C-5 using NBS (N-bromosuccinimide) .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .

Piperidine Amine

The piperidine nitrogen reacts via:

  • Acylation : With activated esters (e.g., EDCI/HOBt) to form amides .

  • Alkylation : With alkyl halides in the presence of a base (e.g., NaHCO₃) .

Oxadiazole Formation Mechanism

  • Hydrazide Activation : Thiohydrazide reacts with POCl₃ to form a reactive intermediate.

  • Cyclodehydration : Intramolecular cyclization eliminates H₂O, forming the oxadiazole ring .

Coupling Reaction Mechanism

  • Activation of Carboxylic Acid : HCTU generates an active ester intermediate.

  • Amine Attack : The piperidine nitrogen attacks the activated carbonyl, releasing HOBt and forming the methanone bond .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • pH Sensitivity : Stable in neutral to mildly acidic conditions but hydrolyzes in strong bases (pH > 10) .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • Compounds with similar structures have demonstrated significant antimicrobial properties. Research shows that derivatives of thiazole and oxadiazole exhibit activity against various bacterial strains. For instance, a study indicated that related compounds displayed minimum inhibitory concentrations (MIC) ranging from 10 to 15 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    AE. coli12 µg/mL
    BS. aureus10 µg/mL
    CP. aeruginosa15 µg/mL
  • Antitumor Activity
    • The compound has shown promise in cancer research, particularly against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines. In vitro studies indicate that compounds with similar scaffolds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Studies

  • Study on Antimicrobial Efficacy
    • A recent study synthesized several derivatives based on the thiazole and oxadiazole frameworks. The results demonstrated that these compounds exhibited varying degrees of antimicrobial activity, with some achieving MIC values comparable to established antibiotics.
  • Cancer Research Application
    • In a comparative study involving cisplatin as a standard treatment for cancer, derivatives of the compound were tested against HepG-2 and A549 cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also induced significant apoptosis, suggesting their potential as lead compounds for further drug development.

Mechanism of Action

The mechanism of action of (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the oxadiazole ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Modifications

a. Oxadiazole vs. Thiadiazole Derivatives The substitution of 1,3,4-oxadiazole with 1,3,4-thiadiazole (e.g., in 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one ) alters electronic properties. The target compound’s oxadiazole, by contrast, offers a balance of polarity and metabolic stability.

b. Thiophene vs. Pyridine/Phenyl Substitutents
Replacing the thiophene group in the target compound with pyridine (as in 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione ) or phenyl rings (e.g., 5-phenyl-1,3,4-oxadiazol-2-yl derivatives ) influences solubility and π-π stacking interactions. Thiophene’s electron-rich nature enhances charge-transfer capabilities compared to pyridine’s basic nitrogen or phenyl’s inertness.

Piperidine-Methanone Linkers

Compounds like [4-(4-methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone share a methanone-linked piperidine scaffold but lack the thiazole-oxadiazole-thiophene assembly. The absence of these heterocycles reduces steric bulk and may lower binding specificity in enzyme targets.

Spectral Characterization

  • 1H-NMR : The thiophene protons (δ 6.8–7.5 ppm) and thiazole methyl group (δ 2.5–2.7 ppm) distinguish the target compound from pyridine-substituted analogs (e.g., pyridine protons at δ 8.5–9.0 ppm ).
  • 13C-NMR : The oxadiazole carbons (C-2 and C-5) resonate near δ 165–170 ppm, consistent with related oxadiazoles .

Solubility and Stability

However, the piperidine moiety may counterbalance this via basicity, increasing water solubility at physiological pH.

Comparative Data Table

Compound Name Core Heterocycle Key Substituent Synthetic Method Notable Spectral Features (1H-NMR)
Target Compound Oxadiazole Thiophen-2-yl Cyclodehydration Thiophene δ 7.1–7.3; Thiazole-CH3 δ 2.6
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole Pyridine-4-yl Reflux with HCl Pyridine-H δ 8.6–8.8
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-thiazolidinone Thiadiazole 4-Fluorophenyl Sulfur incorporation Fluorophenyl-H δ 7.4–7.6; Thiadiazole C=S δ 170
[4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone Piperazine 4-Methoxyphenyl Amide coupling Piperidine-CH2 δ 1.5–2.1

Biological Activity

The compound (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process that typically includes the formation of the thiazole and oxadiazole moieties, followed by their coupling with piperidine derivatives. The structural integrity and purity of the synthesized compound can be confirmed through techniques such as NMR and mass spectrometry.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC15_{15}H15_{15}N5_{5}S
Molecular Weight305.37 g/mol
Key Functional GroupsThiazole, Oxadiazole, Piperidine
SolubilitySoluble in DMSO and methanol

Antimicrobial Activity

Research has indicated that compounds containing thiazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown efficacy against various bacterial strains.

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been documented extensively. Studies suggest that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of oxadiazole derivatives. Compounds exhibiting monoamine oxidase (MAO) inhibition are particularly noteworthy as they may provide therapeutic benefits in neurodegenerative diseases like Parkinson's disease .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reported that a related thiazole derivative displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
  • Anticancer Activity : In vitro assays demonstrated that oxadiazole-containing compounds can effectively inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells . The IC50 values for these compounds were found to be in the low micromolar range.
  • Neuroprotective Properties : A recent investigation into 1,3,4-oxadiazoles revealed that certain derivatives act as potent MAO-B inhibitors with IC50 values reaching nanomolar concentrations. This suggests potential applications in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, given its thiazole, oxadiazole, and piperidine moieties?

  • Methodology : Multi-step synthesis is typically required. Begin with constructing the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions (e.g., refluxing with hydrazine hydrate in glacial acetic acid) . Next, functionalize the piperidine ring by introducing the oxadiazole-thiophene substituent via nucleophilic substitution or coupling reactions. Finally, link the 2-methylthiazole group to the piperidine-methanone core using a Friedel-Crafts acylation or similar carbonyl coupling strategy .
  • Critical Parameters : Monitor reaction progress with TLC or HPLC, and optimize solvent polarity (e.g., ethanol for cyclization steps, DMF for coupling reactions) to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the thiophene (δ 6.8–7.5 ppm), oxadiazole (C=N at ~160 ppm in 13C), and piperidine protons (δ 1.5–3.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-S (thiazole, ~650 cm⁻¹) stretches .
  • HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns to distinguish regioisomers .

Q. What are the hypothesized biological targets based on structural analogs?

  • Methodology : Compare with structurally similar compounds (e.g., thiazolidinone-pyrazole hybrids) known to inhibit enzymes like cyclooxygenase-2 (COX-2) or kinases. Molecular docking studies using AutoDock Vina can predict binding affinity to these targets .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?

  • Methodology :

  • Assay Optimization : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .
  • Statistical Analysis : Use ANOVA with post-hoc tests to evaluate significance across replicates. Replicate anomalies in independent labs .
    • Case Study : A 2025 study noted 30% variability in COX-2 inhibition due to compound aggregation—address via dynamic light scattering (DLS) and add 0.01% Tween-80 to assays .

Q. What strategies improve low yields during oxadiazole ring formation?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or ionic liquids to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes while increasing yields from 45% to 72% .
    • Data Table :
ConditionYield (%)Purity (%)
Conventional reflux (EtOH)4590
Microwave (DMF, 150°C)7298

Q. How does the electronic nature of the thiophene substituent influence reactivity?

  • Methodology :

  • DFT Calculations : Use Gaussian09 to model HOMO/LUMO levels. Thiophene’s electron-rich π-system enhances electrophilic substitution at the oxadiazole ring .
  • Experimental Validation : Synthesize analogs with furan or phenyl substituents; compare reaction rates in SNAr reactions .

Q. What are the structure-activity relationship (SAR) trends for analogs of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace thiophene with pyridine) and test against biological targets.
  • SAR Table :
Analog (R-group)COX-2 IC50 (µM)Solubility (mg/mL)
Thiophene (original)0.120.8
Pyridine0.451.2
Phenyl1.100.3
  • Conclusion : Electron-deficient groups (pyridine) reduce potency but improve solubility .

Methodological Notes

  • Synthesis Challenges : Piperidine functionalization may require protection/deprotection steps (e.g., Boc groups) to prevent side reactions .
  • Data Reproducibility : Archive reaction conditions (solvent batches, humidity) in electronic lab notebooks to troubleshoot inconsistencies .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.